N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole core, which can be achieved by the cyclization of 2-aminophenol with appropriate aldehydes or acids under acidic conditions Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It has been studied for its anticancer properties, particularly against human colorectal carcinoma.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide can be compared with other benzoxazole derivatives such as:
- N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N’-(2-methylbenzoyl)thiourea
- N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and applications .
Properties
Molecular Formula |
C23H19ClN2O4 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O4/c1-13-7-10-16-20(11-13)30-23(26-16)14-8-9-15(24)17(12-14)25-22(27)21-18(28-2)5-4-6-19(21)29-3/h4-12H,1-3H3,(H,25,27) |
InChI Key |
NFFVWAKMKWFSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4OC)OC |
Origin of Product |
United States |
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